N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride: is a chemical compound that belongs to the class of organic compounds known as benzylamines. These compounds are characterized by the presence of a benzyl group attached to an amine functional group. The compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride typically involves the reaction of benzyl chloride with liquid ammonia in ethanol. This reaction produces dibenzylamine, which is then further reacted with 2-chloroethanol to form N-(2-Hydroxyethyl)dibenzylamine. The final step involves the reaction of this intermediate with benzoic acid and hydrochloric acid to produce the benzoate hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The reactions are typically carried out in controlled environments to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of rubber accelerators and curing agents for plastics .
Biology: The compound has been studied for its potential anticonvulsant and antiproliferative properties. It can block NMDA-evoked currents and has shown promise in the development of new antitumor drugs .
Medicine: In medicine, the compound is used as an α-adrenergic receptor antagonist. It has been studied for its potential use in treating conditions related to the adrenergic system .
Industry: Industrially, the compound is used in the production of vulcanization accelerators for rubber and as a curing agent for plastics. It is also used in the detection of various metal ions .
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride involves its interaction with molecular targets such as α-adrenergic receptors. By binding to these receptors, the compound can inhibit their activity, leading to various physiological effects. The compound’s ability to block NMDA-evoked currents suggests its involvement in modulating neurotransmitter pathways .
Vergleich Mit ähnlichen Verbindungen
Benzylamine: An organic compound with a similar structure but lacks the hydroxyethyl and benzoate groups.
Dibenzylamine: Similar to N-(2-Hydroxyethyl)dibenzylamine but without the hydroxyethyl group.
Uniqueness: N-(2-Hydroxyethyl)dibenzylamine benzoate hydrochloride is unique due to the presence of both hydroxyethyl and benzoate groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility and ability to participate in various chemical reactions, making it more versatile compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
67032-29-5 |
---|---|
Molekularformel |
C23H24ClNO2 |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
2-benzoyloxyethyl(dibenzyl)azanium;chloride |
InChI |
InChI=1S/C23H23NO2.ClH/c25-23(22-14-8-3-9-15-22)26-17-16-24(18-20-10-4-1-5-11-20)19-21-12-6-2-7-13-21;/h1-15H,16-19H2;1H |
InChI-Schlüssel |
BAWQRQZIJSKAOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[NH+](CCOC(=O)C2=CC=CC=C2)CC3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.